molecular formula C33H30N4O2S B388565 ethyl 4-(2,5-dimethylphenyl)-3'-(4-methylphenyl)-2-phenyl-2H,3'H-spiro[phthalazine-1,2'-[1,3,4]thiadiazole]-5'-carboxylate

ethyl 4-(2,5-dimethylphenyl)-3'-(4-methylphenyl)-2-phenyl-2H,3'H-spiro[phthalazine-1,2'-[1,3,4]thiadiazole]-5'-carboxylate

Cat. No.: B388565
M. Wt: 546.7g/mol
InChI Key: CFEUPBDKDNMICV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 4-(2,5-dimethylphenyl)-4’-(4-methylphenyl)-2-phenyl-1,2,4’,5’-tetrahydrospiro(phthalazine-1,5’-[1,3,4]-thiadiazole)-2’-carboxylate is a complex organic compound that belongs to the class of spiro compounds. These compounds are characterized by a unique structure where two rings are connected through a single atom. This particular compound features a phthalazine-thiadiazole core, which is known for its potential biological and pharmacological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-(2,5-dimethylphenyl)-4’-(4-methylphenyl)-2-phenyl-1,2,4’,5’-tetrahydrospiro(phthalazine-1,5’-[1,3,4]-thiadiazole)-2’-carboxylate typically involves multi-step organic reactions. The process may start with the preparation of the phthalazine and thiadiazole intermediates, followed by their coupling under specific conditions. Common reagents used in these reactions include ethyl esters, phenyl derivatives, and various catalysts to facilitate the formation of the spiro linkage.

Industrial Production Methods

In an industrial setting, the production of such complex compounds often requires optimized reaction conditions to ensure high yield and purity. This may involve the use of advanced techniques such as high-pressure reactors, continuous flow systems, and automated synthesis platforms. The choice of solvents, temperature control, and purification methods are critical factors in scaling up the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(2,5-dimethylphenyl)-4’-(4-methylphenyl)-2-phenyl-1,2,4’,5’-tetrahydrospiro(phthalazine-1,5’-[1,3,4]-thiadiazole)-2’-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This includes nucleophilic or electrophilic substitution reactions, where functional groups in the compound are replaced by other groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Catalysts: Palladium on carbon, platinum oxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its pharmacological effects and potential therapeutic uses.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of Ethyl 4-(2,5-dimethylphenyl)-4’-(4-methylphenyl)-2-phenyl-1,2,4’,5’-tetrahydrospiro(phthalazine-1,5’-[1,3,4]-thiadiazole)-2’-carboxylate involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 4-(2,5-dimethylphenyl)-4’-(4-methylphenyl)-2-phenyl-1,2,4’,5’-tetrahydrospiro(phthalazine-1,5’-[1,3,4]-thiadiazole)-2’-carboxylate: A similar compound with slight variations in the substituents or ring structure.

    Spiro Compounds: Other spiro compounds with different core structures or functional groups.

Uniqueness

The uniqueness of Ethyl 4-(2,5-dimethylphenyl)-4’-(4-methylphenyl)-2-phenyl-1,2,4’,5’-tetrahydrospiro(phthalazine-1,5’-[1,3,4]-thiadiazole)-2’-carboxylate lies in its specific combination of functional groups and ring systems, which confer distinct chemical and biological properties

Properties

Molecular Formula

C33H30N4O2S

Molecular Weight

546.7g/mol

IUPAC Name

ethyl 4'-(2,5-dimethylphenyl)-4-(4-methylphenyl)-2'-phenylspiro[1,3,4-thiadiazole-5,1'-phthalazine]-2-carboxylate

InChI

InChI=1S/C33H30N4O2S/c1-5-39-32(38)31-35-37(26-19-16-22(2)17-20-26)33(40-31)29-14-10-9-13-27(29)30(28-21-23(3)15-18-24(28)4)34-36(33)25-11-7-6-8-12-25/h6-21H,5H2,1-4H3

InChI Key

CFEUPBDKDNMICV-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=NN(C2(S1)C3=CC=CC=C3C(=NN2C4=CC=CC=C4)C5=C(C=CC(=C5)C)C)C6=CC=C(C=C6)C

Canonical SMILES

CCOC(=O)C1=NN(C2(S1)C3=CC=CC=C3C(=NN2C4=CC=CC=C4)C5=C(C=CC(=C5)C)C)C6=CC=C(C=C6)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.